![molecular formula C24H27FN2O2 B2793366 6-Tert-butyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one CAS No. 850194-39-7](/img/structure/B2793366.png)
6-Tert-butyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one
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Overview
Description
The compound “6-Tert-butyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one” is a sterically congested piperazine derivative . It is used as a building block or intermediate in the synthesis of several novel organic compounds .
Synthesis Analysis
The synthesis of this compound involves a modified Bruylants approach . It involves nucleophilic attack by an organometallic reagent into a transient 1-N-ethylidenepiperazinium . This compound can also be synthesized from the corresponding alkyne .Molecular Structure Analysis
The piperazine ring in this compound is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized . The crystal structure of this compound was determined using X-ray diffraction analysis .Scientific Research Applications
- Antiviral Activity Researchers have explored Tert-butyl chromenone derivatives for their antiviral potential. For instance: Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus.
- The indole scaffold, present in Tert-butyl chromenone, has been associated with antiviral properties. Although specific studies on Tert-butyl chromenone’s anti-HIV activity are scarce, its indole moiety warrants further investigation .
- Tert-butyl chromenone derivatives serve as intermediates in pharmaceutical synthesis. Their potential application lies in drug development and design .
- Indole derivatives, including Tert-butyl chromenone, have diverse biological activities. These include anti-inflammatory, anticancer, antioxidant, and antimicrobial effects .
- Tert-butyl chromenone’s indole nucleus resembles that of indole-3-acetic acid, a plant hormone. Investigating its role as a plant growth regulator could be valuable .
Anti-HIV Activity
Pharmaceutical Intermediates and Medicine
Biological and Clinical Applications
Plant Hormone Analogues
Novel Starting Material
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially result in changes in cellular signaling, gene expression, or other cellular processes.
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation, viral replication, and cancer . The compound could potentially affect similar pathways, leading to downstream effects on cellular function and disease progression.
Result of Action
Similar compounds have been found to have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities . The compound could potentially have similar effects, depending on its targets and mode of action.
properties
IUPAC Name |
6-tert-butyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O2/c1-24(2,3)18-4-9-22-21(15-18)17(14-23(28)29-22)16-26-10-12-27(13-11-26)20-7-5-19(25)6-8-20/h4-9,14-15H,10-13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHYZMYQXHNGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one |
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